molecular formula C14H17NO3 B2359292 (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one CAS No. 21497-15-4

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Cat. No. B2359292
CAS RN: 21497-15-4
M. Wt: 247.294
InChI Key: JFWXJITUTNBMPU-QPJJXVBHSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It could involve looking at how the compound reacts with various reagents, the conditions needed for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like spectroscopy and chromatography might be used .

Scientific Research Applications

Antimicrobial Activity

(E)-1-{2/3/4-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3-(2-morpholinoquinolin-3-yl)prop-2-en-1-ones, a related series to the specified compound, have been synthesized and evaluated for antimicrobial activity. These compounds are characterized by various spectroscopic techniques and show potential in antimicrobial applications (Pujari et al., 2018).

Synthesis and Structural Analysis

Research on the synthesis of structurally related compounds, like 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, provides insights into the chemical pathways and reaction conditions required for creating compounds with similar structures (Tan Bin, 2011).

Antiproliferative Activity

Compounds similar to (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, such as (E)-3-(3-(4-methoxyphenyl)quinolin-2-yl)-1-phenylprop-2-en-1-one, have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, demonstrating potential in cancer research and treatment (Tseng et al., 2013).

Antioxidant Activity

Research involving methoxy- and hydroxyl-substituted 2'-aminochalcones, which are structurally related, shows the potential of these compounds in exhibiting antioxidant activities. This research provides a foundation for understanding the biological activities of similar compounds (Sulpizio et al., 2016).

Nonlinear Optical Properties

Studies on novel noncentrosymmetric donor-acceptor configure chalcone derivatives, including compounds similar to (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, have been conducted to explore their nonlinear optical properties. Such research is crucial for the development of semiconductor devices (Shkir et al., 2019).

Crystal Structure and Surface Analysis

Detailed structural analyses of chalcone derivatives, with varying numbers of methoxy substituents, provide insights into the molecular geometry and intermolecular interactions. This research is significant for understanding the physical properties of similar compounds (Gomes et al., 2020).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It could include toxicity information, flammability, environmental impact, and safe handling and disposal procedures .

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-17-13-5-2-12(3-6-13)4-7-14(16)15-8-10-18-11-9-15/h2-7H,8-11H2,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWXJITUTNBMPU-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

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